Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine, also known by its chemical formula C19H24N4O3S, is a complex heterocyclic compound. Let’s break down its structure:
- The core structure consists of a benzo[c]fluorene scaffold, which contains fused benzene and cyclopentadiene rings.
- Attached to this core, we find a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen atoms) and an amine group (NH2).
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine due to its specialized nature. It remains primarily a research compound.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including:
Substitution reactions: The morpholine ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The presence of nitrogen and sulfur atoms suggests potential redox chemistry.
Aromatic ring reactions: The benzo[c]fluorene core may undergo electrophilic aromatic substitution.
Common Reagents and Major Products: Specific reagents and products depend on the reaction conditions. Researchers would explore these reactions to modify the compound or create derivatives.
Scientific Research Applications
Chemistry:
Fluorescent probes: Due to its complex structure, this compound could serve as a fluorescent probe for studying biological processes.
Organic synthesis: Researchers might use it as a building block for more intricate molecules.
Drug discovery: Investigating its interactions with biological targets could lead to potential drug candidates.
Biological imaging: Its fluorescence properties make it useful for cellular imaging.
Materials science: Its unique structure may inspire novel materials or polymers.
Catalysis: If modified, it could find applications in catalytic processes.
Mechanism of Action
The exact mechanism of action remains speculative, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate this.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related heterocyclic compounds, such as thiazoles, benzothiazoles, and morpholines.
Properties
Molecular Formula |
C20H26N6OS |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N,N-diethyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C20H26N6OS/c1-3-25(4-2)19-17-16(22-24-23-19)15-13-7-5-6-8-14(13)18(21-20(15)28-17)26-9-11-27-12-10-26/h3-12H2,1-2H3 |
InChI Key |
YYBNXBKTNINIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NN=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.